molecular formula C15H25NO2 B1662888 4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol CAS No. 155172-67-1

4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol

Cat. No.: B1662888
CAS No.: 155172-67-1
M. Wt: 251.36 g/mol
InChI Key: RNGYIAYXMHMWTO-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for O-Desmethyl Mebeverine alcohol are not widely documented in the literature.
    • it is typically produced as a metabolite during Mebeverine metabolism in the body.
  • Chemical Reactions Analysis

    • O-Desmethyl Mebeverine alcohol may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are not explicitly reported.
    • Major products formed from these reactions would likely involve modifications of the alcohol and amine functional groups.
  • Scientific Research Applications

      Chemistry: O-Desmethyl Mebeverine alcohol’s role in chemical research remains limited due to its scarcity in the literature.

      Biology and Medicine: Its potential therapeutic applications are not well-established.

      Industry: No significant industrial applications are currently associated with this compound.

  • Mechanism of Action

    • The exact mechanism by which O-Desmethyl Mebeverine alcohol exerts its effects is not fully understood.
    • It likely involves interactions with α1 receptors, leading to relaxation of smooth muscle in the gastrointestinal tract.
  • Comparison with Similar Compounds

    • Unfortunately, there are no direct comparisons or similar compounds specifically related to O-Desmethyl Mebeverine alcohol documented in available literature.

    Properties

    IUPAC Name

    4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H25NO2/c1-3-16(10-4-5-11-17)13(2)12-14-6-8-15(18)9-7-14/h6-9,13,17-18H,3-5,10-12H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RNGYIAYXMHMWTO-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCN(CCCCO)C(C)CC1=CC=C(C=C1)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H25NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70935158
    Record name 4-{2-[Ethyl(4-hydroxybutyl)amino]propyl}phenol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70935158
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    251.36 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    155172-67-1
    Record name Desmethylmebeverine alcohol
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155172671
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 4-{2-[Ethyl(4-hydroxybutyl)amino]propyl}phenol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70935158
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
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    4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol

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